molecular formula C10H6FNO2S B1386558 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 483315-64-6

5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1386558
CAS RN: 483315-64-6
M. Wt: 223.23 g/mol
InChI Key: JZMLWMLVMILJNO-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid is an organic compound belonging to the family of thiazole carboxylic acids. It is a colorless solid and is soluble in organic solvents. This compound has a wide range of applications in the scientific field, from drug synthesis to material science.

Scientific Research Applications

Fluorescence and Detection Applications

5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid and its derivatives have been studied for their fluorescence characteristics, particularly in the detection of aluminum ions. Lambert et al. (2000) explored the use of thiazole derivatives, including compounds closely related to 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, for selective Al3+ detection, which is potentially useful in studying intracellular aluminum. These compounds showed substantial changes in UV-visible absorbance upon coordination with Al3+, with some exhibiting strong fluorescence when coordinated to Al3+ (Lambert et al., 2000).

Drug Design and Pharmacological Evaluation

In the realm of drug design and pharmacology, Nagarajappa et al. (2022) synthesized novel thiazole derivatives, including those structurally related to 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, for potential inhibition of SARS-CoV-2 Mpro. The study involved a comprehensive approach including crystallography, Hirshfeld surface analysis, and ADME-T calculations, indicating promising pharmacokinetic properties and safety profiles (Nagarajappa et al., 2022).

Antibacterial and Antifungal Properties

The antibacterial and antifungal properties of thiazole compounds have been a subject of interest. Li-ga (2015) synthesized novel thiazole compounds containing ether structures, showing fungicidal activities. Notably, a compound structurally similar to 5-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid exhibited significant activity against specific fungal strains (Li-ga, 2015).

Materials Science Applications

In the field of materials science, Chaitra et al. (2016) studied thiazole-based pyridine derivatives for corrosion inhibition on mild steel. The study revealed that these compounds act as effective inhibitors, with some showing high efficiency based on their chemical structure. This research implies potential applications of thiazole derivatives in protecting metals from corrosion (Chaitra et al., 2016).

Photodegradation Analysis

Wu et al. (2007) conducted a study on the photodegradation behavior of thiazole-containing compounds, which is relevant for understanding the stability and degradation pathways of such molecules under light exposure. This information is crucial for the development of stable pharmaceutical and chemical products (Wu et al., 2007).

properties

IUPAC Name

5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMLWMLVMILJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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